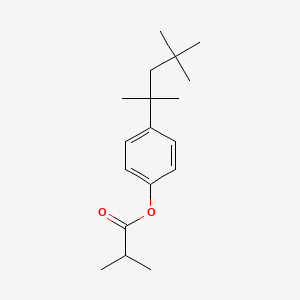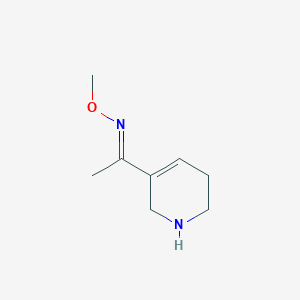
1,1,3,3-Tetramethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethylcyclopentane is a hydrocarbon with the molecular formula C₉H₁₈ . It is a derivative of cyclopentane, where four of the hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethylcyclopentane can be synthesized through several methods. One common approach involves the alkylation of cyclopentane with methylating agents under specific conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to ensure the complete substitution of hydrogen atoms with methyl groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can replace one or more hydrogen atoms with halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions are typically carried out in acidic or basic media.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while halogenation can produce various halogenated derivatives .
Scientific Research Applications
1,1,3,3-Tetramethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon reactivity and as a precursor in the synthesis of more complex molecules.
Biology: Research involving this compound includes its potential effects on biological systems and its use as a solvent in biochemical experiments.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetramethylcyclopentane in chemical reactions involves the interaction of its methyl groups and cyclopentane ring with various reagents. The molecular targets and pathways depend on the specific reaction being studied. For example, in oxidation reactions, the methyl groups may be targeted by oxidizing agents, leading to the formation of alcohols or ketones .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: The parent compound of 1,1,3,3-tetramethylcyclopentane, with no methyl substitutions.
1,1,3,4-Tetramethylcyclopentane: A similar compound with different methyl group positions.
2-Ethyl-1,1,3,3-tetramethylcyclopentane: Another derivative with an ethyl group substitution.
Uniqueness
This compound is unique due to its specific methyl group substitutions, which impart distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
50876-33-0 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
1,1,3,3-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-8(2)5-6-9(3,4)7-8/h5-7H2,1-4H3 |
InChI Key |
YWYCGTZNHWYQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)

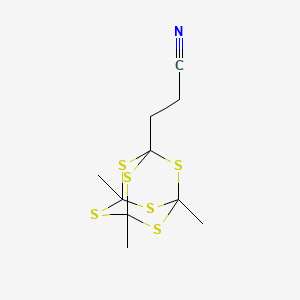
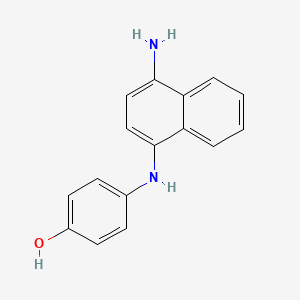
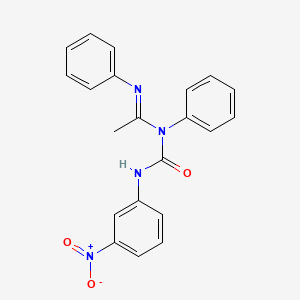
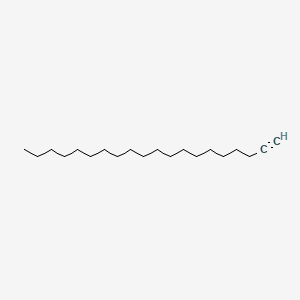
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

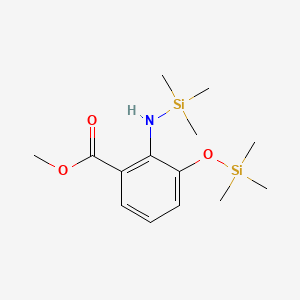
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
